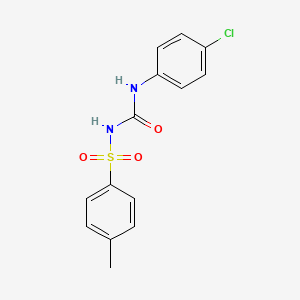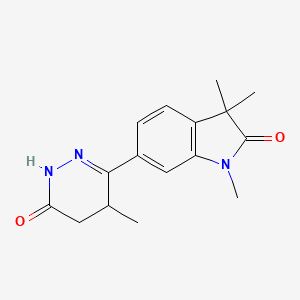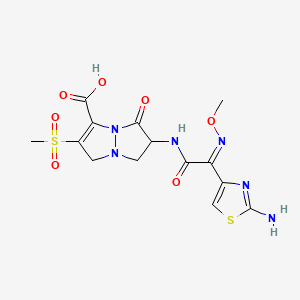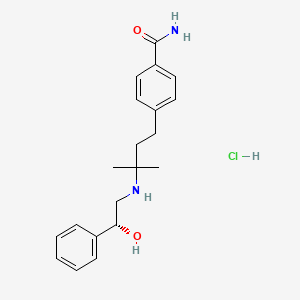
LY 311727
概述
描述
科学研究应用
LY311727 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究 sPLA2 的抑制及其对各种生化途径的影响。
生物学: 该化合物用于研究 sPLA2 在细胞过程中的作用及其在疾病中的参与。
作用机制
LY311727 通过抑制分泌型磷脂酶 A2 (sPLA2) 的活性来发挥作用。这种酶参与磷脂的水解,导致花生四烯酸和溶血磷脂的释放,这些都是促炎介质(如前列腺素和白三烯)的前体。 通过抑制 sPLA2,LY311727 减少了这些炎症介质的产生,从而发挥抗炎作用 .
生化分析
Biochemical Properties
LY-311727 plays a significant role in biochemical reactions by inhibiting Group IIA sPLA2. This enzyme is involved in the hydrolysis of fatty acids from the sn-2 position of membrane phospholipids, leading to the production of arachidonic acid and lysophospholipids . LY-311727 interacts with the active site of Group IIA sPLA2 in a non-covalent manner, showing greater than 1,500-fold selectivity over pancreatic sPLA2 (Group IB sPLA2) . This selectivity allows LY-311727 to specifically inhibit the pro-inflammatory actions of Group IIA sPLA2 without affecting other isoforms.
Cellular Effects
LY-311727 has been shown to influence various cellular processes, particularly in the context of inflammation. It suppresses the contractile responses induced by human non-pancreatic secretory phospholipase A2 (hnps-PLA2) in a concentration-dependent manner . At a concentration of 1 μM, LY-311727 nearly abolishes the hnps-PLA2 responses, highlighting its potency . Additionally, LY-311727 reduces the permeability of lung endothelial cells exposed to methicillin-resistant Staphylococcus aureus (MRSA), thereby attenuating acute lung injury .
Molecular Mechanism
The molecular mechanism of LY-311727 involves its binding to the active site of Group IIA sPLA2, inhibiting the enzyme’s activity. This inhibition prevents the hydrolysis of membrane phospholipids, thereby reducing the production of pro-inflammatory mediators such as arachidonic acid . By blocking the activity of Group IIA sPLA2, LY-311727 modulates inflammatory signaling pathways and reduces the overall inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY-311727 have been observed to change over time. The compound is stable when stored at -20°C and retains its activity for several years . In vitro studies have shown that LY-311727 maintains its inhibitory effects on sPLA2 over extended periods, with no significant degradation . Long-term studies in vivo have demonstrated that LY-311727 can effectively suppress sPLA2 activity and reduce inflammation over prolonged durations .
Dosage Effects in Animal Models
The effects of LY-311727 vary with different dosages in animal models. In mice, intravenous administration of LY-311727 at doses ranging from 3 mg/kg to 30 mg/kg significantly suppresses circulating sPLA2 activity in a dose-dependent manner . Higher doses of LY-311727 have been associated with more pronounced anti-inflammatory effects, but also with potential toxicities at very high concentrations . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
LY-311727 is involved in the metabolic pathways related to phospholipid metabolism. By inhibiting Group IIA sPLA2, LY-311727 reduces the release of arachidonic acid, a precursor for various eicosanoids involved in inflammation . This inhibition affects the overall metabolic flux of phospholipids and modulates the levels of downstream metabolites . The compound’s interaction with sPLA2 also influences the synthesis of other lipid mediators, further impacting metabolic pathways .
Transport and Distribution
Within cells and tissues, LY-311727 is transported and distributed primarily through passive diffusion due to its lipophilic nature . The compound’s distribution is influenced by its interaction with binding proteins and transporters that facilitate its movement across cellular membranes . LY-311727 tends to accumulate in tissues with high sPLA2 activity, such as inflamed tissues, where it exerts its inhibitory effects .
Subcellular Localization
LY-311727’s subcellular localization is primarily within the cytoplasm, where it interacts with Group IIA sPLA2 . The compound’s activity is directed towards the enzyme’s active site, preventing its interaction with membrane phospholipids . This localization is crucial for LY-311727’s inhibitory function, as it ensures that the compound effectively targets and modulates sPLA2 activity within the cell .
准备方法
LY311727 的合成涉及 Nenitzescu 方法。关键步骤包括由靛红制备 3-羟基氧化吲哚,然后用乙基溴化镁处理生成二氢吲哚。 该方法效率高,可以以中等至良好的产率得到所需的化合物 .
化学反应分析
LY311727 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于具体的反应条件和所用试剂。
相似化合物的比较
LY311727 由于其作为 sPLA2 抑制剂的高选择性和效力而独一无二。类似的化合物包括:
AEBSF: 丝氨酸蛋白酶的特异性抑制剂,也表现出对 sPLA2 的一些抑制作用.
瓦雷斯普拉地: 另一种有效的 sPLA2 抑制剂,已研究其在治疗炎症性疾病方面的潜力.
与这些化合物相比,LY311727 在选择性和效力方面具有独特的优势,使其成为研究和治疗应用中宝贵的工具。
属性
IUPAC Name |
3-[3-(2-amino-2-oxoethyl)-1-benzyl-2-ethylindol-5-yl]oxypropylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O5P/c1-2-20-19(14-22(23)25)18-13-17(29-11-6-12-30(26,27)28)9-10-21(18)24(20)15-16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3,(H2,23,25)(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWQYOUZRHDKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCCCP(=O)(O)O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167706 | |
| Record name | LY311727 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164083-84-5 | |
| Record name | LY311727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164083845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY311727 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does LY311727 interact with its target, sPLA2?
A1: LY311727 acts as an active site-directed inhibitor of sPLA2. [] Its structure was specifically designed to bind tightly to the active site of human non-pancreatic sPLA2, effectively blocking the enzyme's ability to hydrolyze phospholipids and release arachidonic acid. [, ]
Q2: What are the downstream effects of sPLA2 inhibition by LY311727?
A2: By inhibiting sPLA2, LY311727 prevents the release of arachidonic acid, the precursor to various pro-inflammatory mediators like prostaglandins, leukotrienes, and platelet-activating factor (PAF). [, , ] This inhibition of the inflammatory cascade results in reduced inflammation and potentially mitigates the progression of inflammatory diseases. [, , ]
Q3: How does LY311727 compare to other sPLA2 inhibitors?
A4: LY311727 was notable for its high potency and selectivity for human sPLA2-IIA compared to earlier inhibitors derived from snake venom or other sources. [, ] Its development marked a significant advancement in the field, paving the way for more selective and potent sPLA2 inhibitors.
Q4: What is the molecular formula and weight of LY311727?
A4: The molecular formula of LY311727 is C22H27N2O6P, and its molecular weight is 446.44 g/mol.
Q5: Is there any spectroscopic data available for LY311727?
A6: While detailed spectroscopic data might not be readily available in these research papers, LY311727's structure has been extensively studied through X-ray crystallography, revealing its binding interactions within the active site of sPLA2. []
Q6: What are the catalytic properties of LY311727?
A8: LY311727 is not a catalyst; it acts as an inhibitor, specifically targeting the catalytic activity of sPLA2. [] It binds to the enzyme's active site, preventing its catalytic function in hydrolyzing phospholipids. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675585.png)



![[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dipropylcarbamate](/img/structure/B1675592.png)
![6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675593.png)

![(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid](/img/structure/B1675595.png)
![(2S)-2-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675597.png)



![2-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B1675601.png)
